molecular formula C10H11NO2 B13536889 3-Amino-5-cyclopropylbenzoic acid

3-Amino-5-cyclopropylbenzoic acid

Cat. No.: B13536889
M. Wt: 177.20 g/mol
InChI Key: ZBDDMGLEXVKFCA-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropylbenzoic acid: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and a cyclopropyl group is attached to the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically starts with methyl 3-bromo-5-nitrobenzoate, which undergoes a coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated under microwave irradiation to facilitate the coupling process. The resulting product is then subjected to reduction and hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: The original amino compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-5-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    3-Aminobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    5-Cyclopropylbenzoic acid: Lacks the amino group, affecting its reactivity and binding properties.

Uniqueness: 3-Amino-5-cyclopropylbenzoic acid is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and binding affinity, while the amino group provides sites for further functionalization and reactivity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-5-cyclopropylbenzoic acid

InChI

InChI=1S/C10H11NO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2,11H2,(H,12,13)

InChI Key

ZBDDMGLEXVKFCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)N)C(=O)O

Origin of Product

United States

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